N-(3-methylcyclobutyl)-4-(3-methylpyrazol-1-yl)benzamide
Description
N-(3-methylcyclobutyl)-4-(3-methylpyrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3-methylcyclobutyl)-4-(3-methylpyrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-9-14(10-11)17-16(20)13-3-5-15(6-4-13)19-8-7-12(2)18-19/h3-8,11,14H,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCIQNALWJDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)C2=CC=C(C=C2)N3C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylcyclobutyl)-4-(3-methylpyrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of 3-methylcyclobutylamine: This can be achieved through the cyclization of a suitable precursor, followed by methylation.
Synthesis of 3-methylpyrazole: This involves the condensation of appropriate hydrazines with 3-methyl-1,3-diketones.
Coupling Reaction: The final step involves the coupling of 3-methylcyclobutylamine with 4-(3-methylpyrazol-1-yl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-methylcyclobutyl)-4-(3-methylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
N-(3-methylcyclobutyl)-4-(3-methylpyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylcyclobutyl)-4-(3-methylpyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylcyclobutyl)-4-(1H-pyrazol-1-yl)benzamide
- N-(3-methylcyclobutyl)-4-(3-methyl-1H-pyrazol-5-yl)benzamide
Uniqueness
N-(3-methylcyclobutyl)-4-(3-methylpyrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
